molecular formula C13H7ClF6N4O2 B12340233 3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide

3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide

Cat. No.: B12340233
M. Wt: 400.66 g/mol
InChI Key: VLKYVLCCIYWDLW-UHFFFAOYSA-N
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Description

3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bipyridine core substituted with chloro, hydroxy, oxo, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxy derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields oxo derivatives, while substitution of the chloro group can produce a variety of substituted bipyridine compounds.

Scientific Research Applications

3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of chloro, hydroxy, and oxo groups in 3-chloro-N-hydroxy-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,3’-bipyridine]-2’-carboximidamide imparts unique chemical properties and reactivity, distinguishing it from other similar compounds. These functional groups enhance its ability to participate in a wide range of chemical reactions and interact with biological targets.

Properties

Molecular Formula

C13H7ClF6N4O2

Molecular Weight

400.66 g/mol

IUPAC Name

3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C13H7ClF6N4O2/c14-7-1-6(13(18,19)20)4-24(11(7)25)8-2-5(12(15,16)17)3-22-9(8)10(21)23-26/h1-4,26H,(H2,21,23)

InChI Key

VLKYVLCCIYWDLW-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)/C(=N/O)/N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(=NO)N)C(F)(F)F

Origin of Product

United States

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